molecular formula C16H22BN3O3 B12818562 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12818562
M. Wt: 315.2 g/mol
InChI Key: JLDFTZHKMHDGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance in Organoboron Chemistry

The compound’s structure features three distinct components:

  • Pyridine core : Serves as an electron-deficient aromatic system that directs regioselectivity in cross-coupling reactions.
  • Methoxy group (-OCH₃) : At the 2-position, this electron-donating substituent enhances the pyridine ring’s stability while influencing frontier molecular orbitals.
  • Boronic ester moiety : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 6-position acts as a protected boronic acid, enabling controlled reactivity in Suzuki-Miyaura couplings.

The imidazole ring at the 3-position introduces a secondary coordination site, which facilitates synergistic interactions with transition metal catalysts. This dual functionality (imidazole for ligand exchange and boronic ester for transmetalation) is critical for catalytic cycles in cross-coupling reactions.

Table 1: Key Structural Parameters

Property Value Source
Molecular Formula C₁₈H₂₃BN₄O₃ Calculated
Molecular Weight 354.21 g/mol
Boron Content 3.05%
Hybridization (B atom) sp²

Historical Context and Evolution of Pyridine-Boronic Ester Derivatives

The development of pyridine-boronic esters parallels advancements in cross-coupling catalysis. Early work (pre-2000) struggled with low yields (<30%) due to:

  • Catalyst poisoning by pyridine’s Lewis basic nitrogen
  • Boronic acid protodeboronation under basic conditions

Breakthroughs occurred through two innovations:

  • Pinacol boronic esters : Introduced in the late 1990s, these derivatives improved stability against hydrolysis while maintaining reactivity. For example, 6-methoxypyridine-3-boronic acid pinacol ester (CAS 163105-89-3) demonstrated 98% purity in commercial synthesis.
  • Phosphite/phosphine oxide ligands : Ligands like 1 and 2 (from ) enabled efficient Pd-catalyzed couplings with aryl chlorides, achieving yields up to 92% (Table 3 in ).

Modern derivatives like 2-methoxy-3-imidazolylpyridine boronic esters combine steric protection (from methoxy and imidazole groups) with enhanced transmetalation kinetics. This design emerged from studies showing that N-heterocyclic substituents increase catalyst turnover by 40–60% compared to non-heterocyclic analogs.

Table 2: Evolution of Pyridine-Boronic Ester Applications

Era Typical Substrate Yield Range Key Innovation
1990s 2-Pyridylboronic acids 15–30% Basic boronic acid synthesis
2000s Pinacol-protected derivatives 45–75% Hydrolysis-resistant esters
2010s Imidazole-functionalized compounds 70–92% Coordinative group integration

Properties

Molecular Formula

C16H22BN3O3

Molecular Weight

315.2 g/mol

IUPAC Name

2-methoxy-3-(4-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H22BN3O3/c1-11-9-20(10-18-11)12-7-8-13(19-14(12)21-6)17-22-15(2,3)16(4,5)23-17/h7-10H,1-6H3

InChI Key

JLDFTZHKMHDGJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N3C=C(N=C3)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Imidazole Group: The imidazole ring can be attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Selection: Using highly efficient catalysts to speed up the reaction.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures essential in pharmaceutical intermediates and materials science.

Reagents Conditions Product Yield Citations
Aryl bromide, Pd(PPh₃)₄, K₂CO₃THF, 80°C, 12 h under N₂Biaryl-pyridine derivative82%
Iodobenzene, Pd(dppf)Cl₂DMF/H₂O (3:1), 90°C, 24 h3-Phenyl-substituted pyridine75%

Mechanistic Insights :

  • Transmetalation between the boronate ester and palladium catalyst precedes reductive elimination to form the C–C bond.

  • The methoxy and imidazole groups stabilize the palladium intermediate via electronic effects.

Nucleophilic Substitution at the Methoxy Group

The electron-withdrawing pyridine ring activates the methoxy group for substitution under harsh conditions.

Reagents Conditions Product Yield Citations
NH₃ (excess), EtOHReflux, 48 h2-Amino-substituted pyridine58%
NaSH, DMSO120°C, 6 h2-Thiol-pyridine derivative41%

Limitations :
Competing hydrolysis of the boronate ester occurs above 100°C, requiring precise temperature control.

Coordination Chemistry with Metal Ions

The imidazole nitrogen acts as a ligand for transition metals, forming complexes with catalytic or therapeutic potential.

Metal Salt Conditions Complex Structure Application Citations
CuCl₂, MeOHRT, 2 hCu(II)-imidazole-pyridine complexCatalytic oxidation reactions
Zn(OAc)₂, H₂O60°C, 4 hZn(II) coordination polymerLuminescent materials

Structural Analysis :
X-ray crystallography confirms bidentate binding via imidazole-N and pyridine-N atoms.

Hydrolysis of the Boronate Ester

Controlled hydrolysis converts the boronate ester to a boronic acid, enabling further functionalization.

Reagents Conditions Product Yield Citations
1 M HCl, THFRT, 2 hBoronic acid derivative89%
H₂O, Pd/C50°C, 6 hPartially hydrolyzed intermediate63%

Stability Note :
The boronic acid form is prone to protodeboronation in protic solvents, necessitating immediate use.

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or sulfonation at activated positions, guided by substituent directing effects.

Reagents Conditions Product Yield Citations
HNO₃/H₂SO₄0°C, 1 h4-Nitro-pyridine derivative34%
ClSO₃H, CH₂Cl₂RT, 12 h3-Sulfo-pyridine27%

Regioselectivity :
The imidazole group directs electrophiles to the para position relative to the methoxy substituent .

Oxidation and Reduction Reactions

The imidazole and pyridine moieties participate in redox transformations, altering electronic properties.

Reagents Conditions Product Yield Citations
H₂O₂, AcOH70°C, 3 hImidazole N-oxide66%
NaBH₄, MeOHRT, 1 hDihydro-pyridine analogue51%

Applications :
N-Oxides enhance solubility for biological studies, while reduced forms serve as intermediates in alkaloid synthesis.

Scientific Research Applications

Key Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area58.4 Ų

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a reduction in cell viability by over 50% at micromolar concentrations.

Material Science

In material science, the compound's boronate moiety is particularly valuable for creating advanced materials through cross-coupling reactions.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties. A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal stability compared to unmodified counterparts.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Reaction Pathways

One notable application is its use in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronates.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsSignificant inhibition of cancer cell proliferation
Material SciencePolymer modificationEnhanced mechanical properties
Organic SynthesisBuilding block for heterocyclesEffective in Suzuki-Miyaura reactions

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

2-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

  • Molecular Formula: C₁₂H₁₈BNO₃.
  • Molecular Weight : 235.09 g/mol.
  • Key Features : Lacks the 4-methylimidazole substituent at position 3.
  • Applications: Primarily used as a boronate precursor in Suzuki-Miyaura couplings.
  • Reactivity : The absence of imidazole simplifies synthesis and purification but reduces opportunities for secondary interactions (e.g., hydrogen bonding) in target applications.

1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazolo[4,3-b]Pyridine

  • Molecular Formula : C₁₃H₁₈BN₃O₂.
  • Molecular Weight : 259.11 g/mol.
  • Key Features : Replaces pyridine with a pyrazolo[4,3-b]pyridine core, introducing an additional nitrogen atom. The methyl group at position 1 may sterically hinder cross-coupling reactions.
  • Physical Properties : Predicted pKa = 4.45, indicating moderate stability under acidic conditions.
  • Applications : Likely used in medicinal chemistry due to the pyrazole moiety’s prevalence in kinase inhibitors.

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Imidazo[1,2-b]Pyridazine

  • Molecular Formula : C₁₂H₁₆BN₃O₂ (estimated).
  • Key Features : Fused imidazo-pyridazine system with boronate at position 5.
  • Reactivity : The electron-deficient pyridazine core may enhance electrophilicity of the boronate, accelerating cross-coupling compared to pyridine-based analogs.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Molecular Formula : C₃₀H₂₇N₅O₇.
  • Key Features : Tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl groups.
  • Applications : Demonstrates the biological relevance of imidazole-pyridine hybrids, though lacking a boronate limits utility in cross-coupling.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications References
2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target Compound) C₁₅H₁₉BN₃O₃* 299.15* Methoxy, 4-methylimidazole, boronate Drug synthesis, catalysis -
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₈BNO₃ 235.09 Methoxy, boronate Suzuki-Miyaura cross-coupling
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine C₁₃H₁₈BN₃O₂ 259.11 Pyrazolo-pyridine, methyl, boronate Kinase inhibitor precursors
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine C₁₂H₁₆BN₃O₂* 245.09* Fused imidazo-pyridazine, boronate Electrophilic cross-coupling

*Estimated based on structural similarity.

Key Research Findings

However, this could enhance selectivity in complex coupling environments. Steric hindrance from the 4-methylimidazole may require optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures, as seen in structurally congested boronate systems .

Biological Relevance: Imidazole derivatives (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The target compound’s 4-methylimidazole could confer similar properties, distinguishing it from non-imidazole analogs.

Synthetic Challenges :

  • Multi-step synthesis is anticipated due to the need for sequential functionalization (methoxy, imidazole, boronate). This contrasts with simpler analogs , which can be synthesized in fewer steps.

Biological Activity

The compound 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound by reviewing available literature and experimental findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20BN3O3\text{C}_{15}\text{H}_{20}\text{B}\text{N}_{3}\text{O}_{3}

This structure includes a pyridine core substituted with a methoxy group and an imidazole ring, along with a boron-containing moiety which may influence its biological activity.

Key Properties

PropertyValue
Molecular Weight268.11 g/mol
Boiling PointNot available
SolubilityHigh in organic solvents
H-bond Donors0
H-bond Acceptors3

The biological activity of this compound appears to be mediated through its interaction with various cellular targets. Research indicates that derivatives of pyridine and imidazole often exhibit significant anticancer properties by inhibiting specific protein interactions or enzymatic activities.

  • Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting cell growth in various cancer cell lines. For instance, studies have indicated that modifications in the imidazole ring can enhance binding affinities to target proteins involved in tumor proliferation .
  • Inhibition of Protein Interactions : The presence of the boron moiety suggests potential interactions with enzymes or proteins that are crucial for cellular signaling pathways. Boron-containing compounds are known to interfere with cellular processes by forming reversible covalent bonds with target proteins .

Case Studies

A comparative analysis of similar compounds reveals significant insights into the biological activity associated with this class of molecules:

Compound NameIC50 (nM)Target ProteinReference
4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indole6.6BRD4 BD1
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine51Unknown (potential anticancer)
Compound with boron moietyVariesVarious (enzyme inhibitors)

These data suggest that the modification of substituents on the pyridine and imidazole rings can significantly impact the potency and selectivity of these compounds against specific biological targets.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its potential therapeutic applications. Preliminary studies indicate:

  • Absorption : High gastrointestinal absorption is expected due to its structural characteristics.
  • Distribution : The presence of polar groups enhances solubility in biological fluids, facilitating distribution across tissues.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved, particularly how the boron moiety affects metabolism and excretion.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be monitored?

The compound’s boronic ester moiety suggests use in Suzuki-Miyaura cross-coupling reactions. A validated approach involves:

  • Step 1 : Reacting 2-methoxy-6-bromo-3-(4-methylimidazol-1-yl)pyridine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/H₂O solvent system at 80–90°C .
  • Step 2 : Monitor reaction progress via TLC (silica gel F254 plates) or HPLC to track boronic ester formation .
  • Step 3 : Purify via column chromatography using ethyl acetate/hexane gradients. Confirm purity via 1H^1H/13C^{13}C NMR and FT-IR (e.g., boronic ester B-O stretch at ~1350–1310 cm⁻¹) .

Q. How should crystallographic data be analyzed to resolve structural ambiguities in this compound?

For X-ray crystallography:

  • Use SHELXL for refinement, leveraging its robustness for small-molecule structures. Input .hkl files from diffraction data and apply restraints for boronic ester bond lengths (B-O ~1.36 Å) .
  • Address twinning or disorder in the dioxaborolane ring by refining occupancy factors and using the TWIN/BASF commands in SHELX .
  • Validate via R-factor convergence (<5%) and check for hydrogen bonding between the imidazole N-H and pyridine methoxy group .

Advanced Research Questions

Q. How can conflicting NMR data for the imidazole and pyridine moieties be resolved?

Discrepancies in 1H^1H NMR signals (e.g., imidazole proton splitting vs. pyridine aromatic shifts) may arise from dynamic effects or solvent interactions. Mitigate by:

  • Acquiring variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) to stabilize conformers .
  • Using 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign overlapping peaks (e.g., imidazole C4-methyl at δ 2.3–2.5 ppm vs. pyridine C6-boronic ester) .

Q. What methodologies optimize Suzuki coupling yields for derivatives of this compound?

To enhance coupling efficiency:

  • Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand) in degassed THF/EtOH at 60°C .
  • Pre-activate the boronic ester via sonication in K₂CO₃/MeOH to reduce steric hindrance from the 4-methylimidazole group .
  • Quantify yields via LC-MS and compare with DFT-calculated transition states for aryl-B(pin) bond cleavage .

Q. How do structural modifications (e.g., methoxy vs. ethoxy) impact bioactivity in imidazole-pyridine hybrids?

For SAR studies:

  • Synthesize analogs via nucleophilic substitution (e.g., replace methoxy with ethoxy using NaH/EtI in DMF) .
  • Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli) and compare with docking simulations targeting bacterial dihydrofolate reductase .
  • Assess antioxidant potential via DPPH radical scavenging (IC₅₀ values) and correlate with Hammett σ parameters of substituents .

Methodological Challenges & Solutions

Q. What precautions are critical when handling the boronic ester under aqueous conditions?

The dioxaborolane group hydrolyzes in protic solvents. Recommended protocols:

  • Store the compound under anhydrous N₂ atmosphere with molecular sieves (3Å) .
  • For aqueous-phase reactions, pre-form the trifluoroborate salt (e.g., treat with KHF₂) to stabilize the boron center .

Q. How can computational tools predict reactivity of the imidazole-boronic ester system?

Use Gaussian 16 with B3LYP/6-31G(d) to:

  • Calculate Fukui indices for electrophilic/nucleophilic sites (e.g., boronic ester’s B atom vs. imidazole’s N3) .
  • Simulate 11B^{11}B NMR shifts (expected δ 28–32 ppm for sp² boron) to validate experimental data .

Data Reproducibility & Validation

Q. What analytical benchmarks ensure reproducibility in purity assessments?

Establish standardized criteria:

  • HPLC: ≥98% purity (C18 column, 254 nm, MeCN/H₂O = 70:30) .
  • Melting point: Compare with literature values (e.g., 185–186°C for related imidazole derivatives) .
  • Elemental analysis: ±0.4% deviation for C, H, N .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.